5-(3-Methylphenyl)pyrimidine
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Overview
Description
5-(3-Methylphenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 3-methylphenyl group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylphenyl)pyrimidine typically involves the reaction of 3-methylbenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylphenyl)pyrimidine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Electrophiles: Halogens, nitro compounds, alkyl halides
Major Products Formed
The major products formed from these reactions include pyrimidine N-oxides, reduced pyrimidine derivatives, and substituted phenylpyrimidines .
Scientific Research Applications
5-(3-Methylphenyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Agriculture: Pyrimidine derivatives are explored for their potential as herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of 5-(3-Methylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to anticancer effects. The compound can also interact with receptors or proteins involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3-Methylphenyl)pyrimidine include:
5-Phenylpyrimidine: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
5-(4-Methylphenyl)pyrimidine: The methyl group is positioned differently on the phenyl ring, potentially leading to different steric and electronic effects.
5-(3-Chlorophenyl)pyrimidine: Substitution with a chlorine atom instead of a methyl group, which can significantly alter its chemical properties and biological activities.
Uniqueness
The presence of the 3-methylphenyl group in this compound imparts unique steric and electronic properties, making it distinct from other pyrimidine derivatives. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall pharmacological profile.
Properties
Molecular Formula |
C11H10N2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-(3-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2/c1-9-3-2-4-10(5-9)11-6-12-8-13-7-11/h2-8H,1H3 |
InChI Key |
QGPQOVKPLVTURA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=CN=C2 |
Origin of Product |
United States |
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